molecular formula C10H11N3O B15374118 4-(5-Ethynylpyrimidin-2-YL)morpholine

4-(5-Ethynylpyrimidin-2-YL)morpholine

Cat. No.: B15374118
M. Wt: 189.21 g/mol
InChI Key: ODPIRJPVWGMTMJ-UHFFFAOYSA-N
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Description

4-(5-Ethynylpyrimidin-2-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with an ethynyl group and at the 2-position with a morpholine ring.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(5-ethynylpyrimidin-2-yl)morpholine

InChI

InChI=1S/C10H11N3O/c1-2-9-7-11-10(12-8-9)13-3-5-14-6-4-13/h1,7-8H,3-6H2

InChI Key

ODPIRJPVWGMTMJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(N=C1)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Trisubstituted Pyrimidine Derivatives

highlights trisubstituted pyrimidines such as CID2992168 [4-(4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)morpholine] and CID891729 [4-(4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)morpholine]. These compounds share the morpholine-pyrimidine scaffold but differ in substituents at the 4- and 6-positions:

  • Activity : Morpholine-containing analogs exhibit superior EP2 receptor potentiation compared to piperidine, pyrrolidine, or piperazine variants. For example, CID2992168 showed higher fold shifts in PGE2 EC50 than CID3239428 (piperidine analog) or CID630454 (pyrrolidine analog) .
  • Key Structural Insight : The morpholine oxygen’s electron-donating effects may enhance receptor interactions, while bulky substituents like trifluoromethyl improve metabolic stability.
Table 1: Activity of Trisubstituted Pyrimidines
Compound Substituents (R1, R2) Fold Shift in PGE2 EC50 Reference
CID2992168 3,4-Dimethoxyphenyl, CF3 12.5
CID891729 Phenyl, CF3 10.2
CID3239428 (Piperidine) 3,4-Dimethoxyphenyl, CF3 4.3

Halogenated Pyrimidine-Morpholine Hybrids

Halogenation at the pyrimidine ring is a common strategy to modulate electronic properties and bioactivity:

  • Its molecular weight (302.6 g/mol) and solubility profile differ from ethynyl analogs due to halogen bulk .
  • 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine (): Fluorine’s electronegativity may improve membrane permeability, but safety data emphasize stringent handling requirements (e.g., gloves, goggles) due to toxicity risks .

Aryl-Substituted Pyrido[4,3-d]pyrimidines

  • Structural Impact : Methoxy groups improve solubility via hydrogen bonding, whereas bulkier substituents (e.g., trimethoxyphenyl in 3e ) may reduce bioavailability.

Thieno- and Thiazolo-Pyrimidine Derivatives

and highlight morpholine-containing thieno[3,2-d]pyrimidines and thiazolo[4,5-d]pyrimidines:

  • 2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): Piperazine side chains enhance water solubility, but morpholine remains critical for scaffold stability .

Key Research Findings and Trends

Morpholine Superiority : Across analogs, morpholine outperforms other heterocycles (e.g., piperidine) in receptor binding and stability, likely due to its balanced lipophilicity and hydrogen-bonding capacity .

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., CF3, halogens): Enhance metabolic stability but may reduce solubility.
  • Aryl Groups (e.g., methoxyphenyl): Improve solubility and π-π stacking interactions .

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